1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane framework can significantly alter the compound’s physicochemical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate in the formation of bicyclo[1.1.1]pentane derivatives.
Iodination: The iodination step involves the use of iodine or iodine-containing reagents.
Coupling Reactions: The final step involves coupling the fluorinated and iodinated bicyclo[1.1.1]pentane with 4-fluoro-2-methylphenyl groups.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, to form new carbon-carbon bonds.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design.
Materials Science: The compound is used as a molecular rod or linker unit in the design of supramolecular structures, liquid crystals, and metal-organic frameworks.
Chemical Biology: The compound is used as a probe to study the effects of fluorine and iodine substitution on the biological activity of bicyclo[1.1.1]pentane derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the acidity/basicity of neighboring functional groups, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Fluorinated Compounds: These compounds contain fluorine atoms and are used to study the effects of fluorine substitution on the physicochemical properties of organic molecules.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQAFKRRKQWICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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